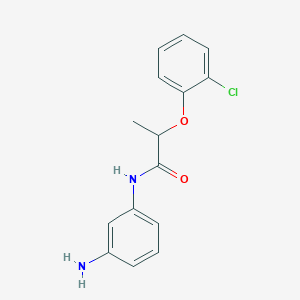
N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-Aminophenyl)-2-(2-chlorophenoxy)propanamide, with the molecular formula C₁₅H₁₅ClN₂O₂, is a synthetic organic compound that has garnered attention for its significant biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an amine group attached to a phenyl ring, which is further linked to a propanamide moiety substituted with a chlorophenoxy group. Its unique structural configuration influences both its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding with proteins, potentially modulating their activity. The chlorophenoxy group enhances hydrophobic interactions, allowing the compound to influence enzymatic functions effectively.
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
2. Anticancer Activity
Research highlights the compound's anticancer potential. Molecular docking studies have demonstrated its binding affinity to specific receptors involved in cancer progression, providing a foundation for further pharmacological investigations. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Anticancer Mechanisms
A study published in 2023 explored the effects of this compound on cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis in breast cancer cells. The study suggested that the compound's mechanism involves the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Amine and chlorophenoxy groups | Specific substitution pattern | Antimicrobial, anticancer |
| N-(3-Aminophenyl)-3-(4-chlorophenoxy)propanamide | Similar amine and chlorophenoxy groups | Different substitution pattern | Moderate anticancer |
| 3-Aminopropionanilide | Lacks chlorophenoxy substitution | Simpler structure | Limited biological activity |
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(20-14-8-3-2-7-13(14)16)15(19)18-12-6-4-5-11(17)9-12/h2-10H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQBFXJENNYGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













